molecular formula C8H18O5Si2 B1597686 1,3-Diacetoxytetramethyldisiloxane CAS No. 5314-58-9

1,3-Diacetoxytetramethyldisiloxane

Cat. No. B1597686
CAS RN: 5314-58-9
M. Wt: 250.4 g/mol
InChI Key: KZUKGHXYLSFHGM-UHFFFAOYSA-N
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Description

1,3-Diacetoxytetramethyldisiloxane is a chemical compound . It’s a derivative of hydrosiloxane and has been used in organic synthesis as a mild reducing agent and intermediate for the preparation of organopolysiloxanes .


Synthesis Analysis

The synthesis of 1,3-Diacetoxytetramethyldisiloxane can be achieved from Dimethyldimethoxysilane and ACETYL IODIDE . A protocol for the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives via subsequent hydrosilylation of alkenes and alkynes is also presented .


Molecular Structure Analysis

The molecular formula of 1,3-Diacetoxytetramethyldisiloxane is C8H22O3Si2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

1,3-Diacetoxytetramethyldisiloxane is involved in various chemical reactions. For instance, it’s used in the reductive cleavage of the inert C–O bonds, the reduction of tertiary carboxamides to tertiary amines, and the reduction of secondary and tertiary phosphine oxides .

Scientific Research Applications

1. Antimicrobial Activity

1,3-Diacetoxytetramethyldisiloxane derivatives have been studied for their antimicrobial properties. A study by Zaltariov et al. (2013) reported the synthesis of a new siloxane diamine and its derived Schiff bases, showing remarkable antimicrobial activity against certain fungi and bacteria.

2. Catalytic Applications

The compound has been used as a reductant in various catalytic processes. For instance, Nishino et al. (2017) explored its use in the reductive dithioacetalization of carboxylic acids, while Vasilikogiannaki et al. (2014) demonstrated its efficiency in the hydrosilylation of carbonyl compounds.

3. Material Synthesis

The compound is utilized in the synthesis of materials with unique properties. Research by Turcan-Trofin et al. (2019) focused on functionalizing siloxanes with polar groups, which could be beneficial for creating solvent-free liquid electrolytes.

4. Organic Synthesis

In organic chemistry, it serves as a valuable reagent. For example, Zhang et al. (2012) utilized it for the regioselective ring cleavage of hexopyranosyl acetals, highlighting its role in the synthesis of carbohydrate-based surfactants.

5. Electrophilic Reactions

The compound has been involved in various electrophilic reactions. The study by Pehlivan et al. (2011) reports its use in the ring-opening of ethers and epoxides, demonstrating its versatility in organic transformations.

6. Structural Analyses

Its derivatives have been the subject of structural analyses to understand their chemical behavior. Research by Seto et al. (2003) on 1,3-diphenyldisiloxanes, a related compound, aimed to elucidate their structure and potential applications.

7. Surface Activity Studies

The compound's derivatives have shown potential in surface activity studies. For instance, Nistor et al. (2012) examined 1,3-bis(3-ammonium-propyl)tetramethyldisiloxane sulfate for its surface activity and micelle formation, indicating potential applications in materials science.

8. Metal Complex Synthesis

1,3-Diacetoxytetramethyldisiloxane is also involved in the synthesis of metal complexes. Research like that of Cazacu et al. (2014) explored its role in creating new compounds with unique optical and thermal properties.

Safety And Hazards

The safety data sheet (SDS) for 1,3-Diacetoxytetramethyldisiloxane provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

[[acetyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5Si2/c1-7(9)11-14(3,4)13-15(5,6)12-8(2)10/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKGHXYLSFHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)O[Si](C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374134
Record name 1,3-DIACETOXYTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxytetramethyldisiloxane

CAS RN

5314-58-9
Record name 1,3-DIACETOXYTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LM Volkova, KA Andrianov, MS Obusheva - … of the Academy of Sciences of …, 1963 - Springer
Bicyclic dimethylsiloxane oligomers Page 1 BICYCLIC DIMETHYLSILOXANE OLIGOMERS* Lora M. Volkova, KA Andrianov, and MS Obusheva MV Lomonosov Moscow Institute of …
Number of citations: 3 link.springer.com
SN Borisov, NG Sviridova - Journal of Organometallic Chemistry, 1968 - Elsevier
In the field of organosilicon chemistry much attention has iately been given to siloxane oligomers with functional end groups. This is due to the possibility of their use for preparing …
Number of citations: 5 www.sciencedirect.com
MG Voronkov, AA Trukhina, LI Belousova… - Russian Journal of …, 2007 - Springer
Reactions of acyl iodides RCOI (R = Me, Ph) with organosilicon compounds involve cleavage of the Si-OC and Si-O-Si fragments. Acetyl iodide reacts with alkyl(alkoxy)silanes with …
Number of citations: 18 link.springer.com
KA Andrianov, AK Dabagova - Bulletin of the Academy of Sciences of the …, 1959 - Springer
By reaction between potassium methacrylate and alkoxy(chloromethyl)silanes five new organosilicon compounds were obtained: ettioxy- and butoxy-(methacryloyloxymethyl)…
Number of citations: 3 link.springer.com

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